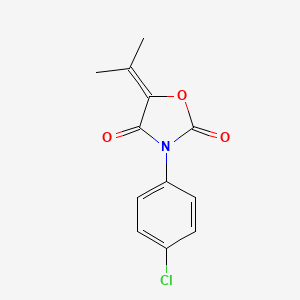








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)[O:10]CC)=[CH:4][CH:3]=1.[OH:14][CH:15]([C:21]([CH3:23])=[CH2:22])[C:16]([O:18]CC)=O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16](=[O:18])[C:15](=[C:21]([CH3:22])[CH3:23])[O:14][C:9]2=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
2.02 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)NC(OCC)=O
|
|
Name
|
|
|
Quantity
|
2.97 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)OCC)C(=C)C
|
|
Name
|
|
|
Quantity
|
243 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a distillation unit
|
|
Type
|
WASH
|
|
Details
|
the reaction solution was washed with water (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After the drying agent was filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with a 10:1 mixed solvent
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)N1C(OC(C1=O)=C(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g | |
| YIELD: PERCENTYIELD | 40.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |